Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate
Description
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate (CAS: 2168032-82-2; molecular formula: C₁₀H₁₆O₃) is a bicyclo[1.1.1]pentane derivative featuring a hydroxyethyl substituent at the 3-position and a methyl acetate group at the 1-position. The bicyclo[1.1.1]pentane core is a highly strained carbocyclic system, valued in medicinal chemistry as a bioisostere for phenyl or tert-butyl groups due to its compact, three-dimensional structure . The hydroxyethyl side chain enhances hydrophilicity compared to non-polar analogs, while the methyl ester provides metabolic stability and synthetic versatility. This compound is primarily used in pharmaceutical research, particularly in the design of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-8(12)4-10-5-9(6-10,7-10)2-3-11/h11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQODWXAQXSAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Continuous Flow Synthesis of [1.1.1]Propellane
The BCP core is typically derived from [1.1.1]propellane, a highly strained hydrocarbon. A continuous flow process developed by researchers enables on-demand generation of [1.1.1]propellane, which is directly derivatized into BCP species (Figure 1). Key steps include:
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Photochemical initiation : UV light (254 nm) triggers the decomposition of 1,3-dibromobicyclo[1.1.1]pentane in a flow reactor.
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Quenching with nucleophiles : The reactive [1.1.1]propellane intermediate is trapped with alcohols or esters to form functionalized BCPs.
This method achieves throughputs up to 8.5 mmol h⁻¹ , making it scalable for gram-scale production.
Stepwise Synthesis of Methyl 2-(3-(2-Hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate
Functionalization of [1.1.1]Propellane
The target compound requires two functional groups: a 2-hydroxyethyl moiety and a methyl acetate side chain. A sequential functionalization approach is employed:
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Hydroxyethyl Introduction :
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Acetate Ester Formation :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction rates and yields (Table 1).
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 72 |
| DCM | 8.9 | 65 |
| Acetonitrile | 37.5 | 58 |
Lower-polarity solvents like THF favor nucleophilic addition by stabilizing the transition state. Elevated temperatures (>40°C) reduce yields due to propellane decomposition.
Scalable Production via Continuous Flow
Flow Reactor Design
A tubular flow reactor with integrated UV irradiation enables precise control over residence time and photon flux. Key advantages include:
Inline Purification
Post-reaction mixtures are purified via inline silica gel cartridges, achieving >95% purity without manual chromatography.
Purity and Characterization
Analytical Methods
Stability Considerations
The compound is stored at -20°C in anhydrous DMSO to prevent ester hydrolysis. Repeated freeze-thaw cycles degrade purity by 5–10% per cycle.
Comparative Analysis of Synthetic Routes
Continuous flow synthesis outperforms batch methods in yield and scalability, making it the preferred industrial approach .
Chemical Reactions Analysis
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of molecular rigidity and strain on biological systems.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate is primarily influenced by its rigid bicyclo[1.1.1]pentane core. This rigidity can affect the compound’s interaction with molecular targets, such as enzymes and receptors, by restricting conformational flexibility. The hydroxyethyl and acetate groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate is highlighted through comparisons with analogs (Table 1).
Table 1: Comparison of Structural Analogs
Key Observations
Structural Flexibility: The hydroxyethyl group in the target compound improves solubility compared to analogs like Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, which lacks polar substituents .
Electronic Effects: Trifluoromethyl-substituted analogs (e.g., CAS 2940938-72-5) exhibit enhanced metabolic stability and lipophilicity, making them suitable for blood-brain barrier penetration . The aminomethyl derivative (CAS 2231676-90-5) introduces a protonatable nitrogen, enabling ionic interactions in drug-receptor binding .
Ring System Comparisons :
- Bicyclo[1.1.1]pentane derivatives generally exhibit higher ring strain and rigidity than cyclohexane-based compounds (e.g., CAS 183996-94-3), favoring conformational restriction in drug design .
Synthetic Utility :
- The methyl ester in the target compound allows straightforward hydrolysis to carboxylic acids, a common strategy for prodrug activation. In contrast, tert-butyl esters require stronger acidic conditions for cleavage .
Biological Activity
Methyl 2-(3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)acetate, with the CAS number 2168032-82-2, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C10H16O3
- Molecular Weight : 184.23 g/mol
- Purity : >97%
- Storage Conditions : Sealed in dry conditions at 2-8°C
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Its bicyclic structure may facilitate unique interactions with enzymes and receptors, potentially influencing metabolic pathways.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of bicyclic compounds have been shown to inhibit the growth of bacteria and fungi, suggesting a potential application in developing new antimicrobial agents.
Anti-inflammatory Effects
Research has demonstrated that related bicyclic compounds can modulate inflammatory responses. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as candidates for treating inflammatory diseases.
Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers screened several bicyclic compounds for antimicrobial properties. This compound was found to exhibit moderate activity against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggested that modifications to the hydroxyethyl group could enhance efficacy.
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of similar bicyclic compounds. The study revealed that these compounds could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro, indicating their potential as therapeutic agents for conditions like rheumatoid arthritis .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C10H16O3 |
| Molecular Weight | 184.23 g/mol |
| Purity | >97% |
| Antimicrobial Activity | Moderate against S. aureus and E. coli |
| Anti-inflammatory Activity | Reduces TNF-α levels |
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
What strategies optimize bioactivity through structural modifications?
Q. Advanced
- Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Bioisosteric Replacement : Replace ester groups with amides to improve solubility and target engagement .
- Ring Expansion : Synthesize tricyclic analogs (e.g., bicyclo[2.2.2]octane) to modulate steric effects .
Case Study : Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate showed improved enzyme inhibition after bromine substitution .
What purification methods are effective post-synthesis?
Q. Basic
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) .
- Distillation : For volatile impurities, though limited by the compound’s thermal sensitivity .
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) for high-purity crystals .
How are computational methods used to predict biological interactions?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .
- Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity at specific positions .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen-bond donors from hydroxyethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
